

# "Octan-2-one-d5" CAS number and molecular weight

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## Compound of Interest

Compound Name: Octan-2-one-d5

Cat. No.: B12365059

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## Technical Guide: Octan-2-one-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on **Octan-2-one-d5**, a deuterated stable isotope of octan-2-one. This document is intended for professionals in research and development who require precise data for analytical applications, particularly in mass spectrometry-based quantification.

## Core Chemical Data

The integration of stable isotopes into molecules is a critical technique in analytical chemistry, offering a robust method for quantification and tracer studies. **Octan-2-one-d5**, specifically 2-Octanone-1,1,1,3,3-d5, is a valuable internal standard for the analysis of its non-deuterated counterpart and other related ketones.

For clarity and ease of comparison, the fundamental quantitative data for **Octan-2-one-d5** is summarized in the table below.

Parameter	Value	Reference
Chemical Name	2-Octanone-1,1,1,3,3-d5	[1]
Synonyms	Octan-2-one-d5, n-Hexyl methyl ketone-d5	[1][2]
CAS Number	17827-52-0	[1][2]
Molecular Weight	133.24 g/mol	
Isotopic Enrichment	≥98 atom % D	
Chemical Purity	≥98%	

## Experimental Protocols

The primary application of **Octan-2-one-d5** is as an internal standard in quantitative analysis using mass spectrometry (MS), often coupled with gas chromatography (GC) or liquid chromatography (LC). Below is a generalized experimental protocol for its use.

Objective: To quantify the concentration of non-deuterated octan-2-one in a sample matrix using GC-MS and **Octan-2-one-d5** as an internal standard.

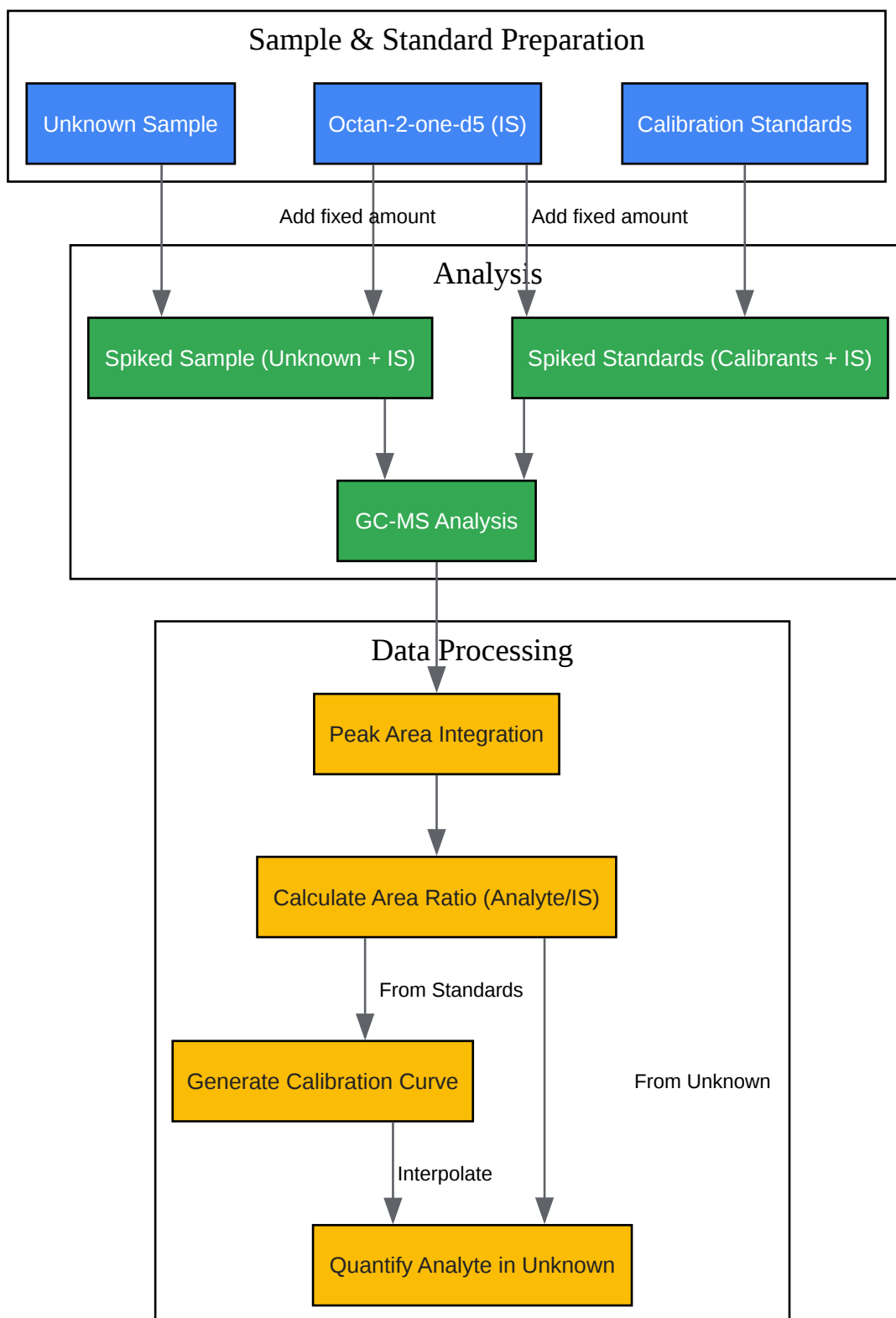
Methodology:

- Preparation of Standard Solutions:
  - Prepare a stock solution of non-deuterated octan-2-one at a known high concentration in a suitable solvent (e.g., methanol, acetonitrile).
  - Prepare a stock solution of **Octan-2-one-d5** at a known high concentration in the same solvent.
  - Create a series of calibration standards by spiking a blank matrix with varying concentrations of the non-deuterated octan-2-one stock solution.
  - To each calibration standard and the unknown sample, add a fixed concentration of the **Octan-2-one-d5** internal standard stock solution.

- Sample Preparation:
  - Extract the analyte and internal standard from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction, solid-phase extraction).
  - Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.
- GC-MS Analysis:
  - Inject a small volume of the prepared sample onto a GC column suitable for the separation of volatile ketones.
  - Use a temperature gradient to elute the compounds.
  - The mass spectrometer should be operated in selected ion monitoring (SIM) mode.
  - Monitor specific ions for both the non-deuterated octan-2-one and **Octan-2-one-d5**. The mass difference of 5 Da allows for their distinct detection.
- Data Analysis:
  - Integrate the peak areas for the selected ions of both the analyte and the internal standard.
  - Calculate the ratio of the analyte peak area to the internal standard peak area.
  - Construct a calibration curve by plotting the peak area ratio against the concentration of the non-deuterated octan-2-one in the calibration standards.
  - Determine the concentration of octan-2-one in the unknown sample by interpolating its peak area ratio on the calibration curve.

## Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for using a deuterated internal standard in a quantitative mass spectrometry experiment.



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## References

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